molecular formula C12H18N2O4S B4446573 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide

Cat. No.: B4446573
M. Wt: 286.35 g/mol
InChI Key: VLXTYBRJJVYYGS-UHFFFAOYSA-N
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Description

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylsulfamoyl group, a methylphenoxy group, and an N-methylacetamide group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide typically involves several steps. One common synthetic route includes the reaction of 4-(dimethylsulfamoyl)-2-methylphenol with N-methylacetamide under specific conditions. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.

Chemical Reactions Analysis

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide can be compared with other similar compounds, such as:

  • 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide
  • 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential uses.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9-7-10(19(16,17)14(3)4)5-6-11(9)18-8-12(15)13-2/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXTYBRJJVYYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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